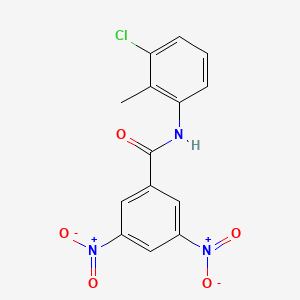

N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide

Description

N-(3-Chloro-2-methylphenyl)-3,5-dinitrobenzamide is a benzamide derivative featuring a 3,5-dinitro-substituted aromatic ring and a 3-chloro-2-methylphenyl amide group. This compound belongs to a broader class of dinitrobenzamides, which are recognized for their diverse biological activities, including antitubercular, antibacterial, and antiparasitic properties . The nitro groups at positions 3 and 5 on the benzene ring are critical for its electronic and steric interactions with biological targets, such as Mycobacterium tuberculosis DprE1, a key enzyme in bacterial cell wall synthesis .

Properties

CAS No. |

73544-78-2 |

|---|---|

Molecular Formula |

C14H10ClN3O5 |

Molecular Weight |

335.70 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C14H10ClN3O5/c1-8-12(15)3-2-4-13(8)16-14(19)9-5-10(17(20)21)7-11(6-9)18(22)23/h2-7H,1H3,(H,16,19) |

InChI Key |

YMYWZAXXSPUCSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Further oxidized nitro derivatives.

Reduction: Corresponding amines.

Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

Antifungal Properties

Research has shown that derivatives of 3,5-dinitrobenzoic acid, which includes N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide, exhibit significant antifungal activity. A study highlighted the synthesis of various esters and amides from 3,5-dinitrobenzoic acid, with some compounds demonstrating potent antifungal effects against strains such as Candida albicans and Candida krusei. Specifically, certain derivatives showed a Minimum Inhibitory Concentration (MIC) as low as 100 µg/mL against these pathogens, indicating their potential as antifungal agents .

Antibacterial Activity

The compound's structural features suggest it may also possess antibacterial properties. Similar compounds have been tested against various bacterial strains and have shown comparable efficacy to established antibiotics like penicillin G and ciprofloxacin. The structure-activity relationship (SAR) analysis indicates that modifications to the benzamide structure can enhance antibacterial potency .

Anticancer Potential

Preliminary studies indicate that compounds related to this compound may exhibit anticancer properties. For instance, derivatives have been evaluated for cytotoxic effects on cancer cell lines, with some achieving IC50 values lower than 10 µM against A-431 cells. This suggests a promising avenue for further exploration in cancer therapeutics .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving 3-chloro-2-methylphenylamine and 3,5-dinitrobenzoyl chloride. The synthesis process typically involves:

- Formation of the Amide : Reacting 3-chloro-2-methylphenylamine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine.

- Purification : The resultant compound is purified using recrystallization techniques or chromatography methods.

The compound's molecular formula is , with a molecular weight of approximately 307.69 g/mol.

Agricultural Applications

Given its antifungal properties, this compound may find applications in agriculture as a fungicide to protect crops from fungal infections. The effectiveness of similar compounds in inhibiting fungal growth suggests that this compound could be developed into a commercial agricultural product.

Pharmaceutical Development

The potential antibacterial and anticancer activities position this compound as a candidate for drug development. Its ability to target multiple biological pathways makes it an interesting subject for further pharmacological studies.

Data Tables

To summarize the findings regarding the biological activities of this compound and its derivatives:

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 125 | |

| Antibacterial | Various Bacteria | <10 | |

| Anticancer | A-431 | <10 |

Case Study on Antifungal Activity

In a comparative study on the antifungal activity of various benzamide derivatives, researchers found that modifications significantly impacted efficacy against Candida strains. The study concluded that compounds with nitro groups attached to aromatic rings exhibited enhanced antifungal properties due to their ability to disrupt fungal cell membranes .

Case Study on Anticancer Activity

A focused investigation into the cytotoxic effects of dinitrobenzamide derivatives revealed promising results against multiple cancer cell lines. One derivative demonstrated an IC50 value lower than traditional chemotherapeutics, suggesting its potential use in cancer treatment protocols .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The antitubercular, synthetic, and functional properties of N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide can be contextualized through comparisons with analogous dinitrobenzamide derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Dinitrobenzamide Derivatives

Notes:

- DNB1 and DNB2 exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with MIC values of 0.5–1.0 μg/mL. Their 3,5-dinitrobenzamide core is essential for targeting DprE1 .

- N-(3-Chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide () differs in nitro group positioning (2-nitro vs. 3,5-dinitro) and lacks reported biological data, highlighting the importance of nitro group placement for activity .

- 3,5-Dinitrobenzamide derivatives with aliphatic chains (e.g., N-(5-azidopentyl)-3,5-dinitrobenzamide) show moderate-to-high antitubercular activity (MIC 6.25–50 μg/mL) but lower potency compared to DNB1/DNB2 .

Toxicity and Selectivity

- DNB1/DNB2: No cytotoxicity observed in uninfected mammalian cells at therapeutic concentrations .

- Aliphatic Derivatives: Non-toxic as coccidiostats in avian models at recommended doses .

Biological Activity

N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a review of relevant studies, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a chloro group and two nitro groups on a benzamide framework, which are known to influence its biological properties.

Antibacterial Activity

Research indicates that benzamide derivatives exhibit various antibacterial activities. A study on similar compounds showed that derivatives with electron-withdrawing groups (like nitro) displayed significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC) Values

The MIC values for this compound against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 128 |

| Staphylococcus aureus | 128 |

| Pseudomonas aeruginosa | 256 |

| Enterococcus faecalis | 256 |

These results suggest that the compound may have moderate antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

The antifungal potential of compounds derived from 3,5-dinitrobenzoic acid has been documented. A study evaluated various derivatives for their antifungal activity against Candida species . The findings indicated that certain structural features contributed to enhanced antifungal efficacy.

Antifungal Efficacy

Table 2 presents the antifungal activity of related compounds with similar structural characteristics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 | Candida albicans |

| Propyl 3,5-dinitrobenzoate | 100 | Candida krusei |

| This compound | TBD | TBD |

The specific MIC for this compound against fungal strains remains to be elucidated but is anticipated to follow similar trends based on structural analogs.

Anticancer Activity

Benzamide derivatives have shown promise in anticancer research. Studies have reported that compounds with dinitro substitutions can inhibit DNA synthesis and induce cytotoxicity in various cancer cell lines .

Case Studies

- In Vitro Studies : Research demonstrated that certain benzamide derivatives inhibited the growth of HeLa cells and other tumor cell lines through mechanisms involving DNA damage .

- Mechanisms of Action : The presence of nitro groups was linked to increased cytotoxicity due to their ability to induce oxidative stress and damage cellular components .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide?

- Answer : The compound is typically synthesized via nucleophilic acyl substitution. Acylation of 3,5-dinitrobenzoyl chloride with 3-chloro-2-methylaniline in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere (e.g., N₂) is a standard approach. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by recrystallization (ethanol/water) are critical steps. Similar protocols for derivatives like N-(4-aminocyclooctyl)-3,5-dinitrobenzamide emphasize solvent choice and stoichiometric control to avoid side reactions .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. For analogs like N-(4-bromophenyl)-3,5-dinitrobenzamide, monoclinic systems (space group P21/n) with unit cell parameters (a = 7.1273 Å, b = 26.6676 Å, c = 7.5428 Å, β = 101.65°) are reported. Key features include intramolecular hydrogen bonding (N–H···O) and π-π stacking between aromatic rings, which influence packing efficiency .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

- Answer : Antimicrobial activity is assessed via broth microdilution (MIC determination against Streptococcus mutans or Pseudomonas aeruginosa). For antimycobacterial studies, luciferase reporter phage (LRP) assays or resazurin microtiter assays (REMA) are employed. Cytotoxicity is tested against mammalian cell lines (e.g., HEK293) using MTT assays. These methods align with studies on related 3,5-dinitrobenzamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Answer : Key steps include:

- Reproducibility checks : Validate experimental conditions (e.g., pH, solvent, inoculum size).

- Structural verification : Confirm compound purity via HPLC (>95%) and LC-MS.

- Analog comparison : Test structurally similar derivatives (e.g., halogen-substituted analogs) to isolate substituent effects. For example, 3,5-dinitrobenzamide derivatives show variable efficacy against Eimeria tenella versus E. necatrix, highlighting species-specific interactions .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) are used to model binding to targets like mycobacterial enzymes. Pharmacophore mapping identifies critical groups (e.g., nitro, chloro) for activity. For instance, N-benzyl 3,5-dinitrobenzamides showed enhanced antitubercular activity due to hydrophobic interactions with Mycobacterium tuberculosis enoyl-ACP reductase .

Q. How does crystallographic data inform the design of derivatives with improved stability?

- Answer : SC-XRD reveals conformational flexibility and weak intermolecular interactions. For example, in N-(4-bromophenyl)-3,5-dinitrobenzamide, the dihedral angle between benzamide and aryl rings (7.6°) suggests rotational freedom. Stabilization strategies include introducing bulkier substituents (e.g., cyclooctyl groups) to restrict rotation and enhance crystallinity, as seen in semisynthetic derivatives from Pseudonocardia endophytica .

Q. What advanced analytical techniques characterize degradation products or metabolites?

- Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS identify metabolites. For electrochemical sensing, modified carbon paste electrodes (e.g., FePt/CNTs nanocomposite with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide) detect glutathione interactions, leveraging cyclic voltammetry (CV) and differential pulse voltammetry (DPV) .

Key Notes

- Avoid commercial sources (e.g., BenchChem) as per guidelines.

- Structural analogs (e.g., N-(4-bromophenyl) derivatives) provide methodological insights applicable to the target compound.

- Contradictions in bioactivity often arise from assay variability or impurities; rigorous analytical validation is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.